REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([OH:14])[CH2:8][CH2:7][N:6](C(OCC)=O)[CH2:5][CH2:4]1.[ClH:15]>>[ClH:15].[ClH:15].[NH2:1][CH2:2][C:3]1([OH:14])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCC1(CCN(CC1)C(=O)OCC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The product is concentrated
|
Type
|
CUSTOM
|
Details
|
the crystals are triturated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum desiccator over P4O10
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.NCC1(CCNCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |